2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid
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Overview
Description
2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid is a complex organic compound with a unique structure that includes a nitrophenoxy group, a dioxoisoindolyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid typically involves multiple steps, including nitration, oxidation, and coupling reactions. One common method involves the nitration of 3-nitro-o-xylene, followed by oxidation to form 2-methyl-3-nitrobenzoic acid . This intermediate can then undergo further reactions to introduce the dioxoisoindolyl and nitrophenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzoic acid moiety can participate in substitution reactions, such as esterification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Acid chlorides and alcohols are typical reagents for esterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while esterification of the benzoic acid moiety would produce an ester.
Scientific Research Applications
2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as biological probes or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenoxy)benzoic acid: Shares the nitrophenoxy and benzoic acid moieties but lacks the dioxoisoindolyl group.
2-methyl-3-nitrobenzoic acid: An intermediate in the synthesis of the target compound, lacking the nitrophenoxy and dioxoisoindolyl groups.
Uniqueness
2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O7/c1-12-16(22(27)28)3-2-4-19(12)23-20(25)17-10-9-15(11-18(17)21(23)26)31-14-7-5-13(6-8-14)24(29)30/h2-11H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJANSFJWMQHCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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